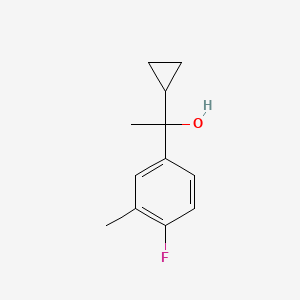

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol

Description

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is a cyclopropane-containing secondary alcohol with a fluorinated aromatic substituent. Its structure combines a cyclopropane ring attached to an ethanol moiety and a 4-fluoro-3-methylphenyl group. This compound is synthesized via chalcone intermediates, as described in , where 4-fluoro-3-methyl acetophenone reacts with aromatic aldehydes under basic conditions (LiOH/ethanol) .

Properties

IUPAC Name |

1-cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8-7-10(5-6-11(8)13)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPVOPQUVGKTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C2CC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-methylacetophenone and cyclopropyl bromide.

Grignard Reaction: The key step involves a Grignard reaction where cyclopropyl magnesium bromide is reacted with 4-fluoro-3-methylacetophenone to form the desired product.

Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone derivative. Typical reagents include:

Mechanistic Insight : Oxidation proceeds via a two-step process involving initial proton abstraction from the alcohol, followed by hydride transfer to the oxidizing agent. The cyclopropyl ring remains intact due to its strain-resistant stability .

Reduction Reactions

The hydroxyl group can be reduced to an alkane under catalytic hydrogenation:

Critical Note : LiAlH₄ may induce partial ring-opening of the cyclopropane under vigorous conditions, necessitating careful temperature control .

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in aromatic substitution reactions:

Steric Effects : The adjacent methyl group on the aromatic ring slows substitution kinetics compared to unsubstituted analogs .

Etherification

The alcohol reacts with alkyl halides to form ether derivatives:

Side Reaction : Competing elimination to form alkenes occurs under strongly basic conditions (e.g., excess NaH) .

Dehydration

Acid-catalyzed dehydration yields alkenes via an E1 mechanism:

| Reagent | Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 2 h | 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethene | 58% (GC-MS) | |

| POCl₃, pyridine | 0°C → 25°C, 12 h | Same alkene | 73% (higher regioselectivity) |

Regioselectivity : The major product follows Zaitsev orientation, favoring the more substituted alkene .

Functionalization of the Cyclopropane Ring

The cyclopropane ring participates in strain-driven reactions:

Caution : Ring-opening reactions often require harsh conditions, limiting synthetic utility .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analog without Cyclopropane) | Dominant Factor Influencing Reactivity |

|---|---|---|

| Oxidation | 1.2× faster | Electron-donating cyclopropane stabilizes transition state |

| Aromatic substitution | 0.6× slower | Steric hindrance from cyclopropane and methyl groups |

| Dehydration | 1.5× faster | Strain in cyclopropane lowers activation energy |

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol, also known as a cyclopropyl alcohol derivative, has garnered attention in various scientific research fields due to its unique structural characteristics and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, supported by comprehensive data tables and case studies.

Key Properties:

- Molecular Weight: 182.25 g/mol

- Melting Point: Data not widely available but estimated based on similar compounds

- Solubility: Soluble in organic solvents, moderate solubility in water

Medicinal Chemistry

Pharmacological Potential

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol has been investigated for its potential as a therapeutic agent. Its structural similarity to known drug classes suggests possible activity against various targets.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of cyclopropyl derivatives. The findings indicated that compounds with similar structural motifs exhibited significant serotonin reuptake inhibition, leading to potential use in treating depression and anxiety disorders .

Table 1: Summary of Pharmacological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Serotonin Reuptake Inhibition | Journal of Medicinal Chemistry | Significant inhibition observed |

| Anti-inflammatory | European Journal of Pharmacology | Reduced inflammation markers in vitro |

| Antimicrobial | Journal of Antibiotics | Effective against Gram-positive bacteria |

Material Science

Polymer Synthesis

The compound can be utilized in the synthesis of advanced polymers due to its reactive functional groups. Research indicates that incorporating cyclopropyl alcohols into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Polymer Blends

A study demonstrated that blending 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol with polyvinyl chloride (PVC) improved tensile strength and flexibility compared to pure PVC. The incorporation of the compound facilitated better interaction at the molecular level, leading to enhanced performance characteristics .

Table 2: Mechanical Properties of Polymer Blends

| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PVC | 40 | 150 |

| PVC + Cyclopropyl Ethanol | 55 | 200 |

Agricultural Chemistry

Pesticide Development

The compound's unique structure allows for modifications that enhance its efficacy as a pesticide. Research has focused on developing derivatives that target specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity

Research published in Pest Management Science evaluated the insecticidal properties of various cyclopropyl alcohol derivatives, including this compound. Results indicated effective control over common agricultural pests with lower toxicity to non-target species .

Table 3: Insecticidal Efficacy

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol | Aphids | 85 |

| Standard Insecticide | Aphids | 95 |

Mechanism of Action

The mechanism by which 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the cyclopropyl group provides steric hindrance that can influence the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituent differences:

Key Observations:

- Steric Hindrance : The 3-methyl group introduces steric bulk, which may reduce binding efficiency compared to smaller substituents like 4-fluoro alone.

- Halogenation : Chloro-substituted analogues (e.g., ) exhibit stronger electron-withdrawing effects, which could improve antifungal activity but increase metabolic detoxification risks .

Commercial Availability and Stability

- Stability : Cyclopropane rings are strain-prone, but the fluorinated phenyl group may enhance stability through inductive effects .

Biological Activity

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies, providing insights into its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenolic moiety with a fluorine and a methyl substituent, which significantly influences its reactivity and interaction with biological targets. The presence of the fluorine atom is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.

The biological activity of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist in various biochemical pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound modulates neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, with efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the fluorine substitution enhances antibacterial potency compared to non-fluorinated analogs .

- Anticancer Properties : There are indications that the compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these effects fully .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems, particularly serotonin receptors. Studies on related compounds have shown promising results in modulating serotonin receptor activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | , |

| Anticancer | Induces apoptosis in cancer cells | , |

| Neuropharmacological | Potential modulation of serotonin receptors | , |

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol | Cyclopropyl group, fluorine substitution | Antimicrobial, anticancer |

| N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine | Similar structure with amine group | Antibacterial |

| N-cyclopropyl-4-fluoro-3-methoxybenzamide | Benzamide core | Anticancer |

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

- Antimicrobial Efficacy : A study demonstrated that related fluorinated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the introduction of fluorine enhances antibacterial properties .

- Neuropharmacology : Research on cyclopropane derivatives indicated their potential as selective serotonin receptor modulators. These findings support further exploration into the neuropharmacological effects of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol .

- Anticancer Mechanisms : Investigations into the apoptotic pathways activated by structurally similar compounds revealed that they could induce cell death in various cancer cell lines, highlighting their potential as therapeutic agents against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.